molecular formula C8H6N4O2S B183574 2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid CAS No. 126209-06-1

2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid

Cat. No.: B183574
CAS No.: 126209-06-1
M. Wt: 222.23 g/mol
InChI Key: DJJSOBFJYHEUQU-UHFFFAOYSA-N
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Description

2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid is a compound that features a pyridine ring substituted with a carboxylic acid group and a 1H-1,2,4-triazol-3-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid typically involves the reaction of pyridine-3-carboxylic acid with 1H-1,2,4-triazole-3-thiol under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid is unique due to the combination of the pyridine and triazole moieties, which confer specific chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields .

Properties

CAS No.

126209-06-1

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-9-6(5)15-8-10-4-11-12-8/h1-4H,(H,13,14)(H,10,11,12)

InChI Key

DJJSOBFJYHEUQU-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O

Canonical SMILES

C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O

Origin of Product

United States

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